N-cyclohexyl-2-(2-methylphenyl)acetamide
Description
N-Cyclohexyl-2-(2-methylphenyl)acetamide is a substituted acetamide derivative featuring a cyclohexylamine group and a 2-methylphenyl moiety attached to the acetamide backbone. For example, N-cyclohexyl-2-(2-hydroxyphenylamino)acetamide derivatives synthesized via zinc chloride-catalyzed Ugi reactions (Shaabani et al., 2012) share the cyclohexylacetamide core but differ in aromatic substituents . The 2-methylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., hydroxyl or amino groups), influencing solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H21NO/c1-12-7-5-6-8-13(12)11-15(17)16-14-9-3-2-4-10-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17) |
InChI Key |
VXPYBVLJTLQULE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2CCCCC2 |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Electron-donating vs.
- Heterocyclic vs. aromatic systems: Compounds with heterocycles (e.g., triazoles or thiazolidinones ) exhibit higher polarity and binding affinity to biological targets due to H-bonding and π-π interactions.
Physicochemical and Spectroscopic Properties
- NMR trends :
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) for analogs range from 300–600 m/z, depending on substituents () .
Preparation Methods
Nucleophilic Substitution Using Acetyl Chloride
Reactants : Cyclohexylamine, 2-methylphenylacetyl chloride.
Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct.
-
Temperature : 0–25°C.
Mechanism : The amine attacks the acyl chloride, forming the acetamide via nucleophilic acyl substitution.
Yield : 85–92%.
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Condensation with Sodium Sulfite
Reactants : Cyclohexylamine, 1,2-dichloroethane, sodium sulfite.
Conditions :
Catalytic Acylation in Trifluoroacetic Acid (TFA)
Reactants : Cyclohexylamine, 2-methylphenylacetic acid.
Conditions :
Microwave-Assisted Synthesis
Reactants : Cyclohexylamine, 2-methylphenylacetyl chloride.
Conditions :
-
Solvent : Dimethylformamide (DMF).
-
Microwave Power : 300 W, 10–15 minutes.
Yield : 95% (reported in analogous acetamide syntheses).
Advantage : Reduced reaction time.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Cost | Scalability | Key Limitation |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 85–92 | Moderate | Low | High | HCl byproduct management |
| Condensation | 85–86 | High | Medium | Moderate | Requires catalyst recycling |
| Catalytic Acylation | 89–94 | Low | High | Low | TFA disposal challenges |
| Microwave-Assisted | 95 | Low | High | High | Specialized equipment needed |
Recent Advancements (2023–2025)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
